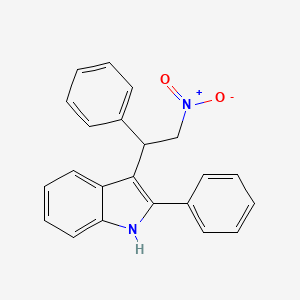

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Übersicht

Beschreibung

“3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.29 g/mol . The IUPAC name for this compound is 3-(2-nitro-1-phenylethyl)-1H-indole .

Synthesis Analysis

A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has been reported . The starting materials can be easily prepared by the reaction of substituted ketones and nitroalkenes .Molecular Structure Analysis

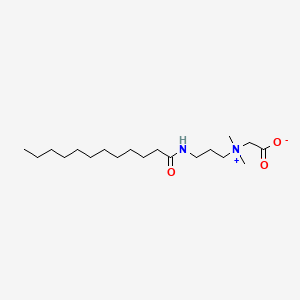

The InChI string for this compound is InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 . The Canonical SMILES string is C1=CC=C(C=C1)C(CN+[O-])C2=CNC3=CC=CC=C32 .Chemical Reactions Analysis

The synthesis involves the treatment of 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives with H2 as a hydrogen donor in the presence of 10 mol % Pd/C . Subsequently, the exchange of H2 with CH2=CH2 as a hydrogen acceptor affords a variety of 3-substituted indoles in high yields . The formation of intermediate nitrones is essential for a smooth reaction .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 61.6 Ų . The compound has a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

GAT211 has been studied for its potential as an antipsychotic . It is a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R), and it has been shown to have potential in reducing psychiatric behavioral phenotypes in rats . This includes limiting dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation .

Treatment for Schizophrenia

The compound’s interaction with CB1Rs may have therapeutic potential for schizophrenia . This is due to the known interactions between NMDA receptors and CB1Rs .

Pain Management

GAT211 has been tested for its ability to enhance the anti-hyperalgesic effects of the mu-opioid receptor (MOR) agonist DAMGO in rats treated chronically with morphine . This suggests that GAT211 could potentially be used in pain management, particularly in cases where opioids are being used for treatment .

Treatment for Opioid-induced Hyperalgesia

Opioid-induced hyperalgesia (OIH) is a condition where long-term opioid drug use produces an increased sensitivity to pain . GAT211 has been studied for its potential to counteract this effect .

Synthesis of 3-(2-nitroalkyl)indoles

The compound 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole can be synthesized through the reaction of indoles with nitroalkenes . This reaction is facilitated by rose bengal acting as a photosensitizer .

N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes

The compound can also be synthesized through an N-bromosuccinimide catalyzed process . This method is efficient and practical, and it has been used to synthesize a diverse array of 3-substituted indole derivatives .

Wirkmechanismus

Target of Action

GAT211, also known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, primarily targets the Cannabinoid 1 Receptor (CB1R) . The CB1R is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

GAT211 acts as a positive allosteric modulator (PAM) of the CB1R . This means that it enhances the receptor’s response to its natural ligands, such as endocannabinoids. Specifically, GAT211 activates cAMP and β-arrestin2 with EC50 values of 260 nM and 650 nM, respectively . This modulation of CB1R can be used for neuropathic and/or inflammatory pain research .

Biochemical Pathways

The CB1R is part of the endocannabinoid system, which plays a key role in regulating neurotransmission. When GAT211 modulates the CB1R, it affects the downstream signaling pathways associated with this receptor. For instance, GAT211 has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .

Result of Action

GAT211’s modulation of the CB1R has several molecular and cellular effects. For instance, it has been shown to suppress pathological pain without producing tolerance or dependence . In addition, GAT211 has been found to have potential antipsychotic effects, as it can reduce psychiatric behavioral phenotypes and block hyperdopaminergic signaling associated with these behaviors .

Action Environment

The action of GAT211 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its efficacy. In one study, when GAT211 was co-administered into the periaqueductal gray (PAG) with DAMGO, a mu-opioid receptor agonist, it antagonized the anti-nociceptive effects of DAMGO in morphine-withdrawn rats . This suggests that the action of GAT211 can be significantly influenced by the presence of other substances in the body.

Eigenschaften

IUPAC Name |

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)